
1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C21H26N4O2 and its molecular weight is 366.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research efforts have focused on synthesizing compounds with 1,3,4-oxadiazole cores due to their significant biological activities. For instance, compounds synthesized using click chemistry approaches have been characterized using spectroscopic methods such as IR, NMR, and MS, with thermal stability analyzed using TGA and DSC techniques. The single crystal XRD analysis confirms the structure of these compounds, and Hirshfeld surfaces computational method has been used to analyze the intercontacts in the crystal structure (Govindhan et al., 2017).
Biological Activity and Potential Therapeutic Applications
Antimicrobial Activity
Novel compounds containing the 1,3,4-oxadiazole moiety have been synthesized and shown to possess significant antimicrobial activity. This includes activity against various strains of bacteria, highlighting the potential of these compounds in developing new antimicrobial agents (Salimon et al., 2011).
Cytotoxic Studies
The cytotoxicity of synthesized compounds has been evaluated, revealing potential insights into the pharmacokinetic nature of these molecules for further biological applications. This includes understanding their binding analysis with human serum albumin using fluorescence spectroscopy techniques (Govindhan et al., 2017).
Molecular Docking Studies
To elucidate the interactions of new molecules with carrier proteins, molecular docking studies have been conducted. These studies provide valuable insights into the binding affinities and orientations of these molecules within biological systems, further informing their potential therapeutic applications (Govindhan et al., 2017).
Metabolism Studies
The metabolism of related compounds has been studied, identifying unique pathways involving oxidation and conjugation reactions. This includes the identification of unusual N-Acetylglucosamine conjugates in certain species, which contributes to our understanding of the metabolic fate of these molecules (Johnson et al., 2008).
Eigenschaften
IUPAC Name |
2-(1-methylindol-3-yl)-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-14(2)20-22-23-21(27-20)15-8-10-25(11-9-15)19(26)12-16-13-24(3)18-7-5-4-6-17(16)18/h4-7,13-15H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAYKEHWZJSAEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CC3=CN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
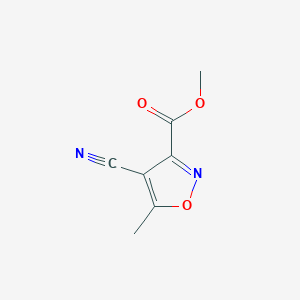
![N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanecarboxamide](/img/structure/B2999575.png)

![5-((2-Bromophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2999579.png)
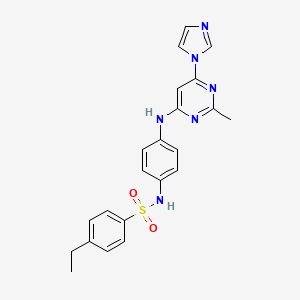
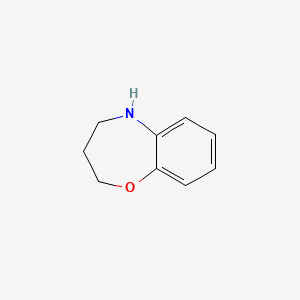
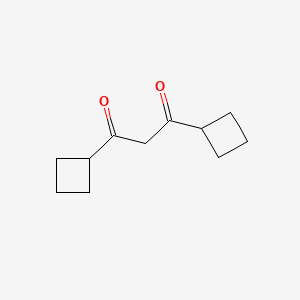
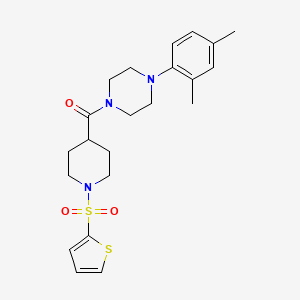
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2999588.png)
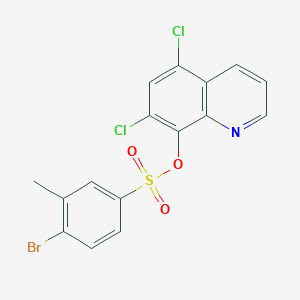
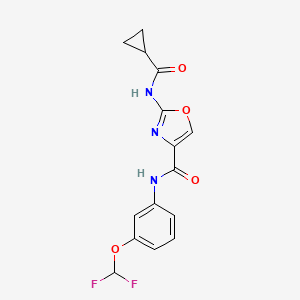


![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1H-1,2,4-triazol-5-yl)methanone](/img/structure/B2999595.png)
